methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel Synthesis and Activity : The synthesis of 2-substituted derivatives of benzothiazole compounds has been explored, showing that these derivatives can possess antimicrobial activity. This suggests a potential for the development of new antibiotics or antimicrobial agents (Badne et al., 2011).
- Condensed Heterocyclic Compounds : Research on thiazolo[3,2-a]pyrimidines indicates potential anti-inflammatory activity, highlighting the capacity of benzothiazole derivatives to act as therapeutic agents in treating inflammation-related conditions (Tozkoparan et al., 1998).
Mechanistic Studies and Chemical Synthesis
- Oxidative Routes to Heterocyclic Cores : Studies have demonstrated biomimetic oxidative routes to synthesize benzothiazole cores, pivotal in the natural synthesis of complex molecules. This underscores the role of such compounds in understanding natural product synthesis and developing synthetic methodologies (Blunt et al., 2015).
- Cyclization and Derivative Synthesis : Research into the synthesis of pyrazolo[3,2-b][1,3]benzoxazines demonstrates the versatility of benzothiazole derivatives in generating novel heterocyclic compounds. These studies contribute to the field of organic synthesis by offering new pathways for creating complex molecular structures (Lisowskaya et al., 2006).
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-22-6-5-19-12-4-3-11(16(21)23-2)9-14(12)26-17(19)18-15(20)13-10-24-7-8-25-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJIJZAYNKTSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=COCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.